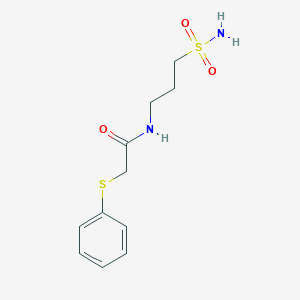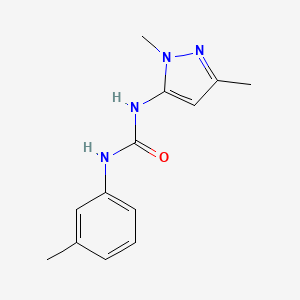![molecular formula C16H18N2OS B7530588 2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)
2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as "compound X" in scientific literature.
Mechanism of Action
The mechanism of action of compound X is not fully understood. However, it has been suggested that compound X inhibits the activity of certain enzymes that are essential for the growth and survival of cancer cells, viruses, and bacteria. This inhibition leads to the inhibition of cell growth and replication.
Biochemical and Physiological Effects:
Compound X has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the replication of viruses and bacteria, and reduce inflammation. It has also been found to have antioxidant properties and protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to using compound X in lab experiments. It can be toxic to cells at high concentrations, and its effects may vary depending on the type of cells or organisms being studied.
Future Directions
There are several future directions for research on compound X. Further studies are needed to fully understand its mechanism of action and to identify its molecular targets. The development of new drugs based on compound X is also a promising avenue of research. Additionally, the potential use of compound X in the treatment of other diseases, such as neurodegenerative diseases, should be explored.
In conclusion, compound X is a promising compound with potential applications in various research fields. Its synthesis method has been optimized, and its mechanism of action has been partially elucidated. Further research is needed to fully understand its properties and potential applications.
Synthesis Methods
Compound X can be synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1H-inden-5-amine with thioamide and dimethylacetamide. The reaction yields compound X as a white solid with a purity of over 95%. The synthesis method has been optimized to increase the yield and purity of compound X.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various research fields. It has been found to have anticancer, antiviral, and antibacterial properties. Compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the replication of viruses and bacteria. These properties make compound X a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-18(2)16(19)9-15-17-14(10-20-15)13-7-6-11-4-3-5-12(11)8-13/h6-8,10H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHUXVIWQNBFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=NC(=CS1)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Cyclopropyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530550.png)

![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)
![N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7530575.png)
![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)


